molecular formula C12H19ClN2O4S B1419213 1-(4-Chlorobenzyl)piperidin-3-amine sulfate CAS No. 1019331-35-1

1-(4-Chlorobenzyl)piperidin-3-amine sulfate

Cat. No. B1419213
M. Wt: 322.81 g/mol
InChI Key: PCPSLVGNTOTXEH-UHFFFAOYSA-N
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Description

“1-(4-Chlorobenzyl)piperidin-3-amine sulfate” is a chemical compound with the CAS Number: 1019331-35-1. Its molecular weight is 322.81 . The IUPAC name for this compound is sulfuric acid compound with 1-(4-chlorobenzyl)-3-piperidinamine (1:1) .


Molecular Structure Analysis

The InChI code for “1-(4-Chlorobenzyl)piperidin-3-amine sulfate” is 1S/C12H17ClN2.H2O4S/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15;1-5(2,3)4/h3-6,12H,1-2,7-9,14H2;(H2,1,2,3,4) .

Scientific Research Applications

Crystal Structure and Computational Studies

  • Crystal Structure Analysis : Kumar et al. (2020) investigated the crystal structure of a closely related compound, (E)-1-Benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, revealing its orthorhombic system characteristics and crystallinity using X-ray diffraction and density functional theory (DFT) methods (Kumar et al., 2020).

Chemical Synthesis and Reactivity

  • Multicomponent Synthesis : Shafiee et al. (2013) demonstrated a versatile and efficient synthesis of functionalized piperidines using magnesium hydrogen sulfate as a catalyst, highlighting the potential for creating derivatives of piperidines, including 1-(4-Chlorobenzyl)piperidin-3-amine sulfate (Shafiee et al., 2013).
  • Oxidation and Radical Formation : A study by Brede et al. (1998) explored the oxidation of sterically hindered amines, like piperidine derivatives, to form nitroxyl radicals and amine radical cations, which could be relevant in the context of 1-(4-Chlorobenzyl)piperidin-3-amine sulfate (Brede et al., 1998).

Antimicrobial Applications

  • Antimicrobial Activity : Vinaya et al. (2009) synthesized piperidine derivatives and evaluated their antimicrobial efficacy, indicating the potential use of 1-(4-Chlorobenzyl)piperidin-3-amine sulfate in antimicrobial applications (Vinaya et al., 2009).

Electrochemical and Photocatalytic Properties

  • Photocatalytic Degradation : Low et al. (1991) studied the photocatalytic oxidation of nitrogen-containing organic compounds, which might include piperidine derivatives, indicating potential applications in environmental chemistry (Low et al., 1991).

Safety And Hazards

The safety information available indicates that “1-(4-Chlorobenzyl)piperidin-3-amine sulfate” is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]piperidin-3-amine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.H2O4S/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15;1-5(2,3)4/h3-6,12H,1-2,7-9,14H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPSLVGNTOTXEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)piperidin-3-amine sulfate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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